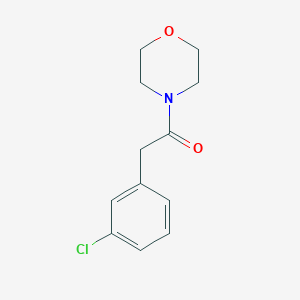

1-Morpholino-2-(3-chlorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNNCZMGIFRCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a biphasic system comprising dry acetone and potassium carbonate, with a catalytic amount of potassium iodide to enhance reactivity. Heating the mixture to 60°C for 12–24 hours ensures complete conversion, as monitored by HPLC. The choice of solvent is critical: acetone facilitates the solubility of both the starting material and the base, while potassium carbonate acts as a mild, non-nucleophilic base to deprotonate morpholine, enhancing its nucleophilicity.

Yield and Scalability

Under optimized conditions, this method achieves yields of 75–82%. Scalability is demonstrated in patent CN101704796B, where multi-gram syntheses (e.g., 122.4 g of starting material) yield 73.8 g of product after recrystallization. The use of aqueous workup (ethyl acetate extraction) and low-temperature recrystallization (-20°C to -30°C) ensures high purity (>95%).

Condensation of Morpholine with 2-Chloro-3-chlorophenyl Ethanone

An alternative route involves the direct condensation of morpholine with 2-chloro-1-(3-chlorophenyl)ethanone under basic conditions. This one-pot method simplifies the synthesis but requires precise control of stoichiometry.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where morpholine attacks the electrophilic α-carbon of the ketone. The presence of a strong base, such as sodium hydroxide or potassium hydroxide, is essential to deprotonate morpholine and drive the reaction forward. Solvents like ethanol or water are preferred for their ability to dissolve both organic and inorganic components.

Challenges and Solutions

A common challenge is the formation of byproducts due to over-alkylation or decomposition of the starting material. Patent CN101704796B addresses this by maintaining a molar ratio of 1:1.2 (2-chloro-1-(3-chlorophenyl)ethanone to morpholine) and employing reflux conditions to minimize side reactions. Post-reaction neutralization with hydrochloric acid (to pH 7) and solvent recovery further enhance yield.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the two primary methods:

| Parameter | Alkylation Method | Condensation Method |

|---|---|---|

| Starting Materials | 2-Chloro-1-(3-chlorophenyl)ethanone, morpholine | 2-Chloro-1-(3-chlorophenyl)ethanone, morpholine, NaOH/KOH |

| Reaction Time | 12–24 hours | 6–12 hours |

| Yield | 75–82% | 70–78% |

| Purity After Purification | >95% | 90–93% |

| Scalability | High (multi-gram) | Moderate (gram-scale) |

Purification and Characterization

Recrystallization Techniques

Recrystallization from ether or toluene at subzero temperatures (-20°C to -30°C) is critical for obtaining high-purity crystals. Ethyl acetate/hexane gradients during column chromatography further remove trace impurities.

Spectroscopic Confirmation

1H NMR analysis reveals characteristic signals:

-

A singlet at δ 3.45–3.55 ppm for the morpholine methylene protons.

-

Aromatic protons from the 3-chlorophenyl group at δ 7.39–7.53 ppm.

13C NMR confirms the ketone carbonyl at δ 206.5 ppm and the morpholine carbons at δ 66.2–67.8 ppm.

Industrial-Scale Considerations

Patent CN101704796B highlights the feasibility of large-scale production by avoiding hazardous reagents like sodium metal. The use of water or ethanol as solvents reduces environmental impact, while in-situ solvent recovery (e.g., distillation) lowers costs .

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(3-chlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Synthesis Method:

- Reactants: 3-chlorobenzoyl chloride, morpholine

- Conditions: Mild temperature, base (e.g., triethylamine)

- Yield: High efficiency

Scientific Research Applications

The compound has several notable applications in scientific research:

Chemistry

1-Morpholino-2-(3-chlorophenyl)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating derivatives with specific properties.

Biology

In biological studies, this compound has been utilized to investigate enzyme inhibition and receptor binding. Its structural features allow it to interact with various molecular targets, potentially modulating biological activity. For instance, studies have shown that it can affect sodium channel activity, which is crucial for neuronal signaling .

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit anticonvulsant activity. In particular, certain analogs have shown efficacy in models of epilepsy, suggesting potential therapeutic applications for seizure disorders .

Case Studies and Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Anticonvulsant Activity: A study reported that specific derivatives demonstrated protective effects in maximal electroshock (MES) seizure models, highlighting their potential as anticonvulsants. Notably, compounds containing the morpholine moiety showed significant activity compared to traditional antiepileptic drugs like phenytoin .

- Mechanism of Action: The interaction of the morpholine ring with molecular targets involves hydrogen bonding and electrostatic interactions, while the chlorophenyl group contributes to hydrophobic interactions. These interactions are critical for modulating enzyme or receptor function .

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(3-chlorophenyl)ethanone involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural analogs of 1-Morpholino-2-(3-chlorophenyl)ethanone:

Key Observations :

- Substituent Effects: The substitution of the thioxo group (C=S) in compound 24 versus the ketone (C=O) in this compound alters electronic properties and reactivity.

- Positional Isomerism : Compound 25 (4-chlorophenyl) exhibits lower yield (38%) compared to 24 (43%), suggesting steric or electronic challenges in para-substituted derivatives .

- Triazole Derivatives : Derivatives with triazole rings (e.g., 2aae , 2aak ) show higher yields (84–93%), likely due to efficient click chemistry protocols .

Pharmacological and Functional Properties

- Anticonvulsant Activity: Morpholino derivatives of 1-(3-chlorophenyl)ethanone (e.g., compounds in and ) exhibit anticonvulsant properties in rodent models, likely due to modulation of neurotransmitter receptors .

- Antimicrobial Potential: reports that chalcone and pyrazoline derivatives of 1-(3-chlorophenyl)ethanone show moderate antimicrobial activity against E. coli and S. aureus .

- Solubility and Bioavailability: Morpholino groups generally improve aqueous solubility. For example, AWD 131-138 (a morpholino-imidazolinone derivative) has a solubility of 2.7 g/L in 0.1 N HCl, which may inform formulation strategies for related compounds .

Q & A

Basic: What are the established synthetic routes for 1-Morpholino-2-(3-chlorophenyl)ethanone?

Answer:

The synthesis typically involves alkylation of morpholine with a chlorinated acetophenone precursor. For example:

- Step 1: Prepare 2-chloro-1-(3-chlorophenyl)ethanone via acylation of 3-chloroaniline with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH at 0°C for 3 hours .

- Step 2: React the intermediate with morpholine in a biphasic system (dry acetone, K₂CO₃, KI catalyst) at 60°C. Reaction progress is monitored via HPLC, yielding the target compound (44–78% yields) .

- Alternative route: Use Friedel-Crafts acylation with a Lewis acid catalyst (e.g., AlCl₃) for ketone group introduction .

Key Considerations:

- Purification via silica gel chromatography (cyclohexane/EtOAC, 8:2) improves purity .

- Optimize solvent polarity and temperature to minimize byproducts (e.g., over-alkylation).

Advanced: How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The 3-chlorophenyl group’s electron-withdrawing nature activates the adjacent carbonyl carbon for nucleophilic attack. Comparative studies show:

- Electrophilicity: Substituents like -NO₂ or -CF₃ further enhance reactivity, while electron-donating groups (e.g., -OCH₃) reduce it .

- Steric effects: Bulkier substituents at the 2- or 4-positions hinder morpholine’s access to the reaction site, lowering yields .

Experimental Validation:

- Kinetic studies: Monitor reaction rates via ¹³C NMR to quantify electronic effects.

- Computational modeling: Use DFT calculations (e.g., Gaussian) to map charge distribution on the carbonyl carbon .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm morpholino group integration (e.g., δ ~3.6 ppm for N-CH₂ protons) and aromatic proton splitting patterns .

- LC-MS/MS: Verify molecular ion ([M+H]⁺ at m/z 254.1) and fragmentation pathways (e.g., loss of morpholine fragment, m/z 154) .

- FT-IR: Identify carbonyl stretch (~1680 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .

Data Interpretation Tips:

- Compare with analogs (e.g., 1-morpholino-2-(p-tolyl)ethanone) to distinguish substituent-specific peaks .

Advanced: How can computational modeling predict the compound’s binding affinity to enzyme targets like PHGDH?

Answer:

- Docking studies: Use AutoDock Vina to simulate interactions between the morpholino group and PHGDH’s active site (e.g., hydrogen bonding with Ser-128) .

- MD simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- QSAR models: Corolate logP values (predicted ~2.1) with inhibitory activity (IC₅₀) against PHGDH .

Validation:

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods due to potential vapor release (boiling point ~353°C) .

- Waste disposal: Collect organic waste separately and incinerate via certified facilities .

Note: Limited toxicological data exist; treat as a potential irritant .

Advanced: How to resolve contradictions in reported reaction yields (e.g., 44% vs. 78%)?

Answer:

Discrepancies arise from:

- Reaction conditions: Higher yields (78%) occur in anhydrous acetone with KI catalysis, while moisture-sensitive protocols yield lower outputs .

- Purification methods: Silica chromatography vs. recrystallization (e.g., acetonitrile) impact recovery rates .

Troubleshooting:

- Optimize stoichiometry (1:1.2 molar ratio of chloro-ketone to morpholine).

- Monitor reaction completion via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

Basic: What are its applications in drug discovery?

Answer:

- PHGDH inhibition: Acts as a precursor to α-ketothioamide derivatives targeting phosphoglycerate dehydrogenase (IC₅₀ ~5 µM) .

- Anticonvulsant analogs: Structural analogs (e.g., N-phenylacetamide derivatives) show activity in murine seizure models .

Advanced: How does its metabolic stability compare to other morpholino derivatives?

Answer:

- In vitro assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Half-life (t₁/₂): ~45 minutes (vs. ~30 minutes for 1-morpholino-2-(4-fluorophenyl)ethanone) due to chlorine’s steric protection .

- CYP450 interactions: Use fluorescent probes (e.g., CYP3A4) to assess inhibition potential .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 254.71 g/mol | LC-MS |

| LogP (Predicted) | 2.1 | ChemAxon |

| Melting Point | Not reported | – |

| Solubility (DMSO) | >50 mg/mL | Experimental |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.